1-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-3-(4-fluorophenoxy)propan-2-ol
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Overview
Description
1-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-3-(4-fluorophenoxy)propan-2-ol is a chemical compound with potential therapeutic applications. It is a beta-adrenergic receptor agonist that has been found to have promising effects in scientific research.
Mechanism of Action
The mechanism of action of 1-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-3-(4-fluorophenoxy)propan-2-ol involves the activation of beta-adrenergic receptors. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn leads to various physiological effects such as increased heart rate, bronchodilation, and vasodilation.
Biochemical and Physiological Effects:
1-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-3-(4-fluorophenoxy)propan-2-ol has been found to have various biochemical and physiological effects. It has been studied for its effects on the cardiovascular system, respiratory system, and nervous system. Some of the effects include increased heart rate, bronchodilation, and vasodilation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-3-(4-fluorophenoxy)propan-2-ol in lab experiments is its specificity for beta-adrenergic receptors. This allows for more targeted studies on the effects of beta-adrenergic receptor activation. However, one of the limitations is that it may have off-target effects on other receptors, which could complicate the interpretation of results.
Future Directions
There are several future directions for research on 1-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-3-(4-fluorophenoxy)propan-2-ol. Some of these include studying its effects on specific physiological systems, such as the respiratory system or nervous system. Additionally, further research could be done on its potential therapeutic applications in various diseases and conditions. Finally, more studies could be done to better understand its mechanism of action and potential off-target effects.
Synthesis Methods
The synthesis of 1-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-3-(4-fluorophenoxy)propan-2-ol involves the reaction of 4-fluorophenol with propargyl bromide in the presence of a base to form 4-fluorophenylpropargyl ether. This intermediate is then reacted with butyn-1-amine and propargylamine in the presence of a reducing agent to form the final compound.
Scientific Research Applications
1-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-3-(4-fluorophenoxy)propan-2-ol has been found to have potential therapeutic applications in various scientific research studies. It has been studied for its effects on the cardiovascular system, respiratory system, and nervous system.
properties
IUPAC Name |
1-[but-2-ynyl(prop-2-ynyl)amino]-3-(4-fluorophenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-3-5-11-18(10-4-2)12-15(19)13-20-16-8-6-14(17)7-9-16/h2,6-9,15,19H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQVXTFUUWRIKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CC#C)CC(COC1=CC=C(C=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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